Methyl 4-fluoro-2,3-dimethoxybenzoate
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Overview
Description
Methyl 4-fluoro-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by methoxy groups, and the hydrogen at position 4 is replaced by a fluorine atom. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2,3-dimethoxybenzoate typically involves the esterification of 4-fluoro-2,3-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2,3-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-fluoro-2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2,3-dimethoxybenzoate depends on its specific applicationThe methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a nitro group at position 3.
Methyl 2-fluoro-3,4-dimethoxybenzoate: Similar structure but with the fluorine atom at position 2 and methoxy groups at positions 3 and 4.
Uniqueness
Methyl 4-fluoro-2,3-dimethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a fluorine atom can influence its reactivity and interactions with other molecules, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11FO4 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
methyl 4-fluoro-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3 |
InChI Key |
XCLLUHDVGKWIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)F)C(=O)OC |
Origin of Product |
United States |
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